Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium
Overview
Description
Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium is a chemical compound with the empirical formula C13H12CrO3 . It has a molecular weight of 268.23 and is known to have a melting point of 115-118°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a chromium atom bonded to three carbonyl groups and a 1,2,3,4-tetrahydronaphthalene ring .Physical and Chemical Properties Analysis
As mentioned earlier, this compound has a melting point of 115-118°C . It has a molecular weight of 268.23 and an empirical formula of C13H12CrO3 .Scientific Research Applications
Synthesis and Structure Analysis :
- Cambie et al. (1988) examined tricarbonyl[4a,5,6,7,8,8a-η)-1,2,3,4-tetrahydronaphthalene]chromium(0) among other complexes. They focused on the preparation, structure, and reactions of these complexes, including X-ray structural determinations and NMR analysis (Cambie et al., 1988).
Chemical Reactions and Synthesis :
- Blagg et al. (1985) reported that Tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective deprotonation and electrophilic additions, yielding various derivatives after decomplexation (Blagg et al., 1985).
- Nirchio and Wink (1991) used a tricarbonyl complex as a source for indirectly synthesizing Cr(η6-naphthalene)(CO)2L complexes for arene-exchange experiments (Nirchio & Wink, 1991).
Molecular Structure :
- Sardone et al. (1996) investigated the structure of tricarbonyl(η6-1,2,3,4-tetrahydro-1-naphthalenol)chromium, focusing on the arrangement of carbonyl ligands and hydrogen-bonding in the crystal structure (Sardone et al., 1996).
Organometallic Switches :
- Dötz and Jahr (2004) explored the thermally induced haptotropic rearrangement of tricarbonyl chromium complexes of naphthalene derivatives, indicating potential applications as switchable organometallic devices (Dötz & Jahr, 2004).
Metal-Induced Thermal Isomerizations :
- Oprunenko et al. (2007) studied the metal-induced thermal isomerizations of η6-chromium tricarbonyl complexes, revealing insights into isomerization mechanisms (Oprunenko et al., 2007).
Photochemical Reactions :
- Kreiter et al. (1996) examined the photochemical reactions involving tricarbonyl(η6-1,3,5-cycloheptatriene)chromium, contributing to the understanding of light-induced cycloadditions in organometallic chemistry (Kreiter et al., 1996).
Safety and Hazards
Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium is classified as a hazardous substance. It has been assigned the GHS07 hazard symbol, and its hazard statements include H315, H312, H332, H319, H302, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
carbon monoxide;chromium;1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.3CO.Cr/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-2,5-6H,3-4,7-8H2;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCNXXOJQYMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCC2=CC=CC=C2C1.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12CrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12154-63-1 | |
Record name | Tricarbonyl[(4a,5,6,7,8,8a-η)-1,2,3,4-tetrahydronaphthalene]chromium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12154-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricarbonyl[(4a,5,6,7,8,8a-η)-1,2,3,4-tetrahydronaphthalene]chromium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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